molecular formula C22H20ClN3O5 B2864603 Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-68-7

Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2864603
CAS No.: 899733-68-7
M. Wt: 441.87
InChI Key: WHZFSVAMIRKJHJ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an ester group (ethoxy), an amine group (amino), and a carboxylate group. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the amine group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyridazine ring. The presence of the nitrogen atoms in the ring could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the ester group could potentially undergo hydrolysis, while the amine group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Research by Desai, Shihora, and Moradia (2007) explores the synthesis and characterization of new quinazoline derivatives with potential applications as antimicrobial agents. The study involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents to produce compounds with significant antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans Desai et al., 2007.

Antimicrobial Activity of Naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones

Ravindra, Vagdevi, and Vaidya (2008) reported the synthesis of novel compounds starting from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, leading to the creation of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones with antimicrobial properties. The antimicrobial activities were confirmed against a variety of microbial strains, indicating their potential as antimicrobial agents Ravindra et al., 2008.

Synthesis of 2,3-Dicyanopyrazine and Ethyl 5-Amino-4,6-Dicyanobiphenyl-3-Carboxylate Derivatives

Moloudi, Kabirifard, Piri, and Naghizadeh (2018) explored the synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl 4-aryl-2,4-dioxobutanoates. These compounds could have implications in various fields of pharmaceutical chemistry and materials science due to their structural and functional properties Moloudi et al., 2018.

Synthesis, Characterization, and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives

Dey, Alam, Kemisetti, Yakin, and Islam (2022) conducted research on the synthesis, characterization, and pharmacological evaluation of 3, 4-dihydropyrimidin-2-one derivatives. These compounds exhibited promising antimicrobial and antioxidant activities, making them potential candidates for further drug development Dey et al., 2022.

A Regioselective Route to 3-Alkyl-1-aryl-1H-pyrazole-5-carboxylates

Ashton and Doss (1993) presented a study on the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating a regioselective route that offers significant advantages for the development of compounds with potential pharmaceutical applications Ashton & Doss, 1993.

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. For example, if the compound shows biological activity, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(12-20(28)26(25-21)15-8-5-4-6-9-15)31-13-19(27)24-17-11-7-10-16(23)14(17)2/h4-12H,3,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZFSVAMIRKJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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